molecular formula C7H9NOS B183763 (2-Cyclopropylthiazol-4-yl)methanol CAS No. 135207-09-9

(2-Cyclopropylthiazol-4-yl)methanol

Cat. No. B183763
M. Wt: 155.22 g/mol
InChI Key: VKWKFTDGZIIVGT-UHFFFAOYSA-N
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Patent
US05405861

Procedure details

To a mixture of lithium aluminium hydride (0.32 g) and anhydrous ether (40 ml) was added dropwise an anhydrous ether (10 ml) solution of ethyl 2-cyclopropyl-4-thiazolecarboxylate (1.65 g), followed by stirring for one hour at room temperature. To the reaction mixture was added dropwise water (20 ml) under cooling with ice to decompose excess amount of the reducing agent. To the resultant mixture were added ethyl acetate (50 ml) and water (25 ml), followed by extraction with ethyl acetate. The organic layer was washed with water (25 ml) and a saturated aqueous solution of sodium chloride (25 ml), successively, followed by drying over magnesium sulfate. The solvent was distilled off, and the residue was subjected to a silica gel chromatography (2.5×30 cm), eluting with ethyl acetate-hexane (2:1). The desired fraction was concentrated to give 2-cyclopropyl-4-hydroxymethyl thiazole (0.94 g) as pale yellow needles. 1H-NMR (CDCl3) δ: 0.98~1.18(4H,m), 2.24~2.39(1H,m), 3.20(1H,bs.), 4.70(2H,d,J=5 Hz), 6.93(1H,s)
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].CCOCC.[CH:12]1([C:15]2[S:16][CH:17]=[C:18]([C:20](OCC)=[O:21])[N:19]=2)[CH2:14][CH2:13]1>O.C(OCC)(=O)C>[CH:12]1([C:15]2[S:16][CH:17]=[C:18]([CH2:20][OH:21])[N:19]=2)[CH2:14][CH2:13]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
40 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
1.65 g
Type
reactant
Smiles
C1(CC1)C=1SC=C(N1)C(=O)OCC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
WASH
Type
WASH
Details
eluting with ethyl acetate-hexane (2:1)
CONCENTRATION
Type
CONCENTRATION
Details
The desired fraction was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C=1SC=C(N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.